molecular formula C20H23N3O5S B6096162 3-[(cyclohexylamino)sulfonyl]-4-methyl-N-(3-nitrophenyl)benzamide

3-[(cyclohexylamino)sulfonyl]-4-methyl-N-(3-nitrophenyl)benzamide

Cat. No. B6096162
M. Wt: 417.5 g/mol
InChI Key: GFHPEVLTOKRVOJ-UHFFFAOYSA-N
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Description

3-[(Cyclohexylamino)sulfonyl]-4-methyl-N-(3-nitrophenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as CSNBA and is a white crystalline powder.

Mechanism of Action

The exact mechanism of action of CSNBA is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins involved in various cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
CSNBA has been found to exhibit significant biochemical and physiological effects. It has been found to reduce inflammation, inhibit cancer cell growth, and inhibit viral replication. It has also been found to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

CSNBA has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It is also highly soluble in common organic solvents, making it easy to work with. However, CSNBA has some limitations. It is relatively expensive to synthesize, and its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.

Future Directions

There are several potential future directions for the study of CSNBA. One area of interest is its potential use as a diagnostic tool for various diseases. Another area of interest is its potential use in combination with other drugs for the treatment of cancer and other diseases. Further studies are also needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Conclusion
In conclusion, CSNBA is a chemical compound that has significant potential for various scientific applications. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.

Synthesis Methods

CSNBA can be synthesized using a multistep process involving the reaction of 3-nitrobenzoic acid with cyclohexylamine, followed by the reaction of the resulting compound with chlorosulfonyl isocyanate and then with 4-methylbenzoyl chloride. The final product is obtained by crystallization from a suitable solvent.

Scientific Research Applications

CSNBA has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

3-(cyclohexylsulfamoyl)-4-methyl-N-(3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-14-10-11-15(20(24)21-17-8-5-9-18(13-17)23(25)26)12-19(14)29(27,28)22-16-6-3-2-4-7-16/h5,8-13,16,22H,2-4,6-7H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHPEVLTOKRVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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